molecular formula C11H10O4 B13155239 (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid

Cat. No.: B13155239
M. Wt: 206.19 g/mol
InChI Key: CPBWKVACBJABJR-GZMMTYOYSA-N
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Description

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its cyclopropane ring, which is substituted with a phenyl group and two carboxylic acid groups. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and enantiomeric purity. Techniques such as enantioselective chromatography and crystallization are often employed to separate and purify the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid has diverse applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It serves as an intermediate in the production of various chemicals

Mechanism of Action

The mechanism by which (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid exerts its effects involves interactions with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid lies in its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions .

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(1S,2R)-1-phenylcyclopropane-1,2-dicarboxylic acid

InChI

InChI=1S/C11H10O4/c12-9(13)8-6-11(8,10(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,13)(H,14,15)/t8-,11+/m0/s1

InChI Key

CPBWKVACBJABJR-GZMMTYOYSA-N

Isomeric SMILES

C1[C@H]([C@@]1(C2=CC=CC=C2)C(=O)O)C(=O)O

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)C(=O)O

Origin of Product

United States

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